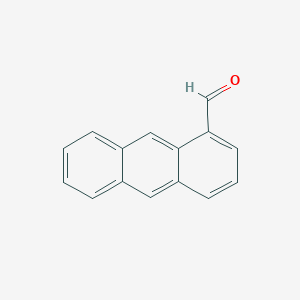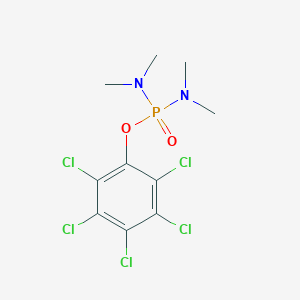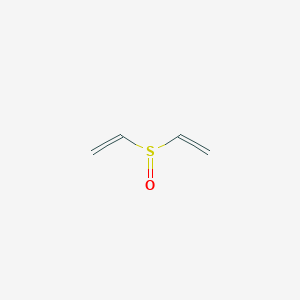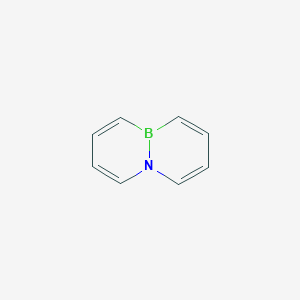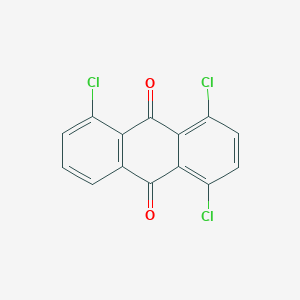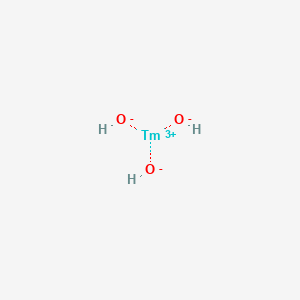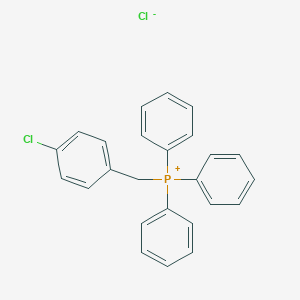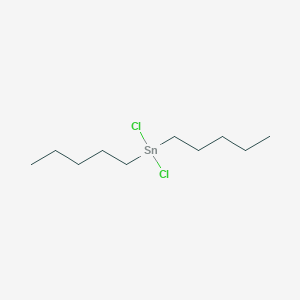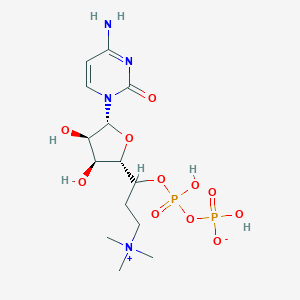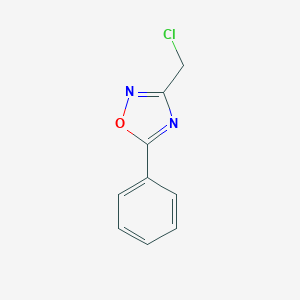
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoles can be achieved through different methods, including the reaction of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione with trichloromethyl chloroformate in benzene, as a part of a novel condensing agent synthesis (Saegusa, Watanabe, & Nakamura, 1989). Another method involves ultrasound-promoted synthesis from trichloroacetoamidoxime and acyl chlorides, offering better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole has been investigated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, 2D NMR spectra, TOF–MS, and X-ray measurements. These studies have provided insights into the compound's structural characteristics and have facilitated its identification and analysis in chemical research (Sağırlı & Dürüst, 2018).
Chemical Reactions and Properties
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including interactions with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. These reactions demonstrate the compound's reactivity and potential utility in synthetic organic chemistry (Sağırlı & Dürüst, 2018).
Physical Properties Analysis
The physical properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, such as its phase behavior and luminescent properties, have been studied in detail. For instance, derivatives of 1,3,4-oxadiazole have been shown to exhibit cholesteric and nematic mesophases, with specific compounds displaying strong blue fluorescence emission, indicating their potential application in materials science (Han et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole, including its reactivity and potential as a building block for further chemical modifications, are noteworthy. Its ability to undergo acylation, oxidation, and reactions with N- and S-nucleophilic reagents highlights its versatility in organic synthesis (Stepanov, Dashko, & Stepanova, 2019).
Aplicaciones Científicas De Investigación
1. Chloromethylation of Aromatic Compounds
- Application Summary : Chloromethyl substituted aromatic compounds are key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
- Results or Outcomes : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
2. Hyper Cross-linked Polymers (HCPs)
- Application Summary : HCPs are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery, and chromatographic separations .
- Methods of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results or Outcomes : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Direcciones Futuras
This involves predicting or suggesting future research directions based on the current knowledge of the compound.
Please note that the availability of this information depends on the extent of research done on the specific compound. For “3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole”, it appears that there might not be enough research available to provide a comprehensive analysis. Further research might be needed to gather more information about this compound.
Propiedades
IUPAC Name |
3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXFEJMHJPUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306988 | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
CAS RN |
1201-68-9 | |
| Record name | 1201-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

